11-trans Leukotriene D4

Beschreibung

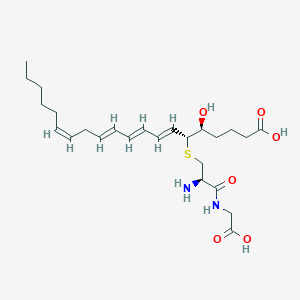

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-KJGJJCHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Biological Activity of 11-trans Leukotriene D4 in Airway Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinyl leukotrienes (CysLTs), particularly Leukotriene D4 (LTD4), are potent lipid mediators implicated in the pathophysiology of asthma and other inflammatory airway diseases. They are well-characterized bronchoconstrictors, contributing to airway hyperresponsiveness. LTD4 exerts its effects through activation of specific G protein-coupled receptors, primarily the CysLT1 receptor, on airway smooth muscle cells.[1][2] The geometric isomerization of the double bonds in the leukotriene structure can significantly impact biological activity. This technical guide provides an in-depth analysis of the biological activity of 11-trans Leukotriene D4 (11-trans LTD4), a geometric isomer of LTD4, on airway smooth muscle. Due to the limited availability of data on 11-trans LTD4, particularly in human tissues, this guide synthesizes the available preclinical data and draws comparisons with the well-documented effects of its cis-isomer, LTD4.

Quantitative Analysis of Biological Potency

The contractile potency of 11-trans LTD4 has been primarily characterized in guinea pig airway smooth muscle. Comparative data with LTD4 highlights a significant reduction in potency for the 11-trans isomer.

| Agonist | Tissue | Species | Potency Metric (EC50/ED50) | Relative Potency to LTD4 | Reference |

| This compound | Trachea | Guinea Pig | 12-60 nM | 10-25% | [3][4][5] |

| Leukotriene D4 | Trachea | Guinea Pig | ~1-5 nM | 100% | [3][4][5] |

| Leukotriene D4 | Bronchus | Human | 1.7 nM | - | [6] |

| Leukotriene D4 | Trachea | Human | 1.8 nM | - | [6] |

Note: EC50/ED50 values represent the concentration of the agonist that produces 50% of the maximal response. A higher value indicates lower potency. The data for human tissue is provided for LTD4 as a benchmark, as no direct quantitative data for 11-trans LTD4 in human airway smooth muscle is currently available in the public domain.

Signaling Pathways in Airway Smooth Muscle Contraction

The contractile response of airway smooth muscle to cysteinyl leukotrienes is initiated by the activation of CysLT1 receptors, which are coupled to Gq/11 proteins. This activation triggers a cascade of intracellular events leading to an increase in intracellular calcium concentration ([Ca2+]) and subsequent muscle contraction. While the specific signaling pathway for 11-trans LTD4 has not been explicitly elucidated, it is presumed to interact with the same receptor systems as LTD4, albeit with lower affinity or efficacy.

The canonical signaling pathway for LTD4-induced airway smooth muscle contraction is depicted below:

Caption: LTD4 signaling pathway in airway smooth muscle contraction.

Experimental Protocols

The following provides a generalized methodology for assessing the contractile activity of leukotrienes on isolated airway smooth muscle, based on commonly cited experimental procedures.

Tissue Preparation

-

Source: Human bronchial rings can be obtained from surgical resections or from organ donors in accordance with institutional review board approval. Guinea pig tracheas are a common animal model.

-

Dissection: The trachea or bronchi are dissected free of connective tissue and epithelium may be left intact or denuded. The tissue is cut into rings or strips.

-

Mounting: The tissue preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Tensioning: An optimal baseline tension is applied to the tissue (e.g., 1-2 grams) and allowed to equilibrate for a period of time (e.g., 60-90 minutes).

Contractile Response Measurement

-

Agonist Addition: Cumulative concentration-response curves are generated by the stepwise addition of the agonist (e.g., 11-trans LTD4 or LTD4) to the organ bath.

-

Data Acquisition: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a reference agonist, such as carbachol (B1668302) or potassium chloride. EC50 values are calculated using non-linear regression analysis.

The logical workflow for such an experiment is illustrated below:

Caption: Experimental workflow for airway smooth muscle contraction assay.

Discussion and Future Directions

The available data indicates that 11-trans LTD4 is a biologically active molecule capable of inducing airway smooth muscle contraction, albeit with significantly lower potency than its parent compound, LTD4.[3][4][5] The geometric configuration of the double bonds in the eicosanoid backbone is a critical determinant of its interaction with the CysLT receptors.

A major gap in the current understanding is the lack of data on the activity of 11-trans LTD4 in human airway smooth muscle. Given the species-specific differences in receptor pharmacology, it is crucial to conduct studies on human tissues to ascertain the relevance of the findings from guinea pig models.

Furthermore, the receptor binding profile of 11-trans LTD4 remains to be determined. Radioligand binding assays using cloned human CysLT1 and CysLT2 receptors would be invaluable in elucidating the affinity of 11-trans LTD4 for these receptors and would provide a molecular basis for its reduced potency.

Conclusion

This compound is a less potent isomer of LTD4 that retains a fraction of its contractile activity on airway smooth muscle. While its role in the complex inflammatory milieu of the airways is likely minor compared to LTD4, its presence as a stable isomer warrants further investigation, particularly in the context of human airway physiology and disease. Future research should focus on characterizing its activity and receptor pharmacology in human tissues to provide a more complete understanding of its potential contribution to airway hyperresponsiveness. This knowledge will be critical for the development of more targeted and effective therapeutics for asthma and related disorders.

References

- 1. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 11-trans-Leukotriene D4 from Leukotriene C4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase pathway. The cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are particularly implicated in the pathophysiology of asthma and other allergic diseases. The conversion of LTC4 to the more stable and potent LTD4 is a critical step in the CysLT signaling cascade. While the biosynthesis of LTD4 from its cis-isomer, LTC4, is well-characterized, the metabolic fate of its geometric isomer, 11-trans-Leukotriene C4 (11-trans-LTC4), is less understood. This technical guide provides a comprehensive overview of the biosynthesis of 11-trans-LTD4 from 11-trans-LTC4, detailing the enzymatic pathways, quantitative data, and relevant experimental protocols. Although direct enzymatic studies on 11-trans-LTC4 are limited, this guide synthesizes the available evidence to provide a robust framework for researchers in the field.

Core Biosynthetic Pathway: The Role of Gamma-Glutamyl Transferase and Gamma-Glutamyl Leukotrienase

The conversion of LTC4 to LTD4 is primarily catalyzed by the cell-surface enzyme gamma-glutamyltransferase (GGT). This enzyme removes the γ-glutamyl moiety from the glutathione (B108866) backbone of LTC4.[1][2][3][4][5] In addition to the canonical GGT (GGT1), another enzyme, gamma-glutamyl leukotrienase (GGT5), has been identified and shown to possess the ability to convert LTC4 to LTD4.[6]

While direct enzymatic studies on the conversion of 11-trans-LTC4 to 11-trans-LTD4 are not extensively documented in the current literature, the in vivo formation of downstream metabolites such as N-acetyl-11-trans-leukotriene E4 strongly suggests that 11-trans-LTC4 undergoes a similar metabolic conversion to 11-trans-LTD4.[2] It is highly probable that GGT1 and/or GGT5 are the enzymes responsible for this conversion, given their established role in metabolizing the cis-isomer.

Signaling Pathway Diagram

Caption: Enzymatic conversion of 11-trans-LTC4 to 11-trans-LTD4.

Quantitative Data

Quantitative kinetic data for the enzymatic conversion of LTC4 by human GGT1 and GGT5 have been determined. While specific data for the 11-trans isomer is not available, the data for the cis-isomer provides a valuable benchmark for researchers investigating the metabolism of 11-trans-LTC4.

| Enzyme | Substrate | Km (μM) | Reference |

| Human GGT1 | Leukotriene C4 | 10.8 ± 0.1 | [6] |

| Human GGT5 | Leukotriene C4 | 10.2 ± 0.1 | [6] |

| Human GGT1 | Glutathione (GSH) | 10.60 ± 0.07 | [6] |

| Human GGT5 | Glutathione (GSH) | 10.50 ± 0.05 | [6] |

| Human GGT1 | Oxidized Glutathione (GSSG) | 8.80 ± 0.05 | [6] |

| Human GGT5 | Oxidized Glutathione (GSSG) | 42.60 ± 0.06 | [6] |

Experimental Protocols

In Vitro Gamma-Glutamyltransferase (GGT) Activity Assay

This protocol is a general method for measuring GGT activity and can be adapted to study the conversion of 11-trans-LTC4 to 11-trans-LTD4.

Objective: To determine the kinetic parameters of GGT-mediated conversion of 11-trans-LTC4.

Materials:

-

Purified human GGT1 or GGT5 enzyme

-

11-trans-Leukotriene C4 (substrate)

-

Leukotriene D4 (for standard curve)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the assay buffer, a known concentration of purified GGT enzyme, and varying concentrations of 11-trans-LTC4.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 10, 15, 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as ice-cold methanol (B129727) or perchloric acid.

-

Sample Preparation: Centrifuge the terminated reactions to pellet any precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto a reversed-phase C18 column. Use a mobile phase gradient suitable for separating 11-trans-LTC4 and 11-trans-LTD4. Monitor the elution profile at the characteristic absorbance wavelength for leukotrienes (around 280 nm).

-

Quantification: Generate a standard curve using known concentrations of LTD4. Quantify the amount of 11-trans-LTD4 produced in each reaction by comparing the peak area to the standard curve.

-

Kinetic Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Workflow Diagram for GGT Activity Assay

Caption: Experimental workflow for GGT activity assay.

HPLC Separation of Leukotriene Isomers

A robust HPLC method is essential for separating and quantifying 11-trans-LTC4 and its metabolites.

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase: A gradient of methanol in water, with a small percentage of acetic acid, adjusted to a specific pH (e.g., pH 5.4 with ammonium (B1175870) hydroxide).

Example Gradient:

-

Start with a lower concentration of methanol (e.g., 50-60%) and increase to a higher concentration (e.g., 90-100%) over a period of 20-30 minutes.

Detection: UV detector set at 280 nm.

Note: The exact gradient and mobile phase composition may need to be optimized based on the specific column and HPLC system used.

Conclusion

The biosynthesis of 11-trans-leukotriene D4 from 11-trans-leukotriene C4 is a critical, yet understudied, aspect of cysteinyl leukotriene metabolism. Based on the available evidence, it is highly probable that gamma-glutamyltransferase (GGT1) and/or gamma-glutamyl leukotrienase (GGT5) catalyze this conversion. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to further investigate this pathway. Elucidating the specific kinetics and regulation of 11-trans-LTC4 metabolism will be crucial for a more complete understanding of CysLT biology and for the development of novel therapeutics targeting inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interconversion of leukotrienes catalyzed by purified gamma-glutamyl transpeptidase: concomitant formation of leukotriene D4 and gamma-glutamyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discriminative effect of gamma-glutamyl transpeptidase inhibitors on metabolism of leukotriene C4 in peritoneal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

11-trans Leukotriene D4: A Technical Guide to its Function in Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene D4 (LTD4) is a potent lipid mediator known to play a significant role in the pathophysiology of various inflammatory diseases, most notably asthma. Its isomer, 11-trans Leukotriene D4 (11-trans-LTD4), formed through the isomerization of the 11-cis double bond, also exhibits biological activity, albeit with reduced potency. This technical guide provides an in-depth overview of the function of 11-trans-LTD4 in inflammatory responses, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. A comprehensive understanding of 11-trans-LTD4 is crucial for researchers and drug development professionals working on novel anti-inflammatory therapeutics targeting the cysteinyl leukotriene pathway.

Introduction to Cysteinyl Leukotrienes and 11-trans-LTD4

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] These potent lipid mediators are primarily produced by inflammatory cells such as mast cells, eosinophils, basophils, and macrophages.[2] CysLTs exert their effects by binding to specific G-protein coupled receptors, namely CysLT1R and CysLT2R.[3][4] LTD4 is the most potent endogenous agonist for CysLT1R, the receptor responsible for many of the pathological features of asthma, including bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[3][5]

11-trans-LTD4 is a geometric isomer of LTD4, differing in the configuration of the double bond at the C-11 position.[6][7] This isomerization can occur during storage and under certain chemical conditions.[6][8] While generally considered less potent than its cis-isomer, 11-trans-LTD4 retains a significant degree of biological activity and therefore warrants careful consideration in the study of inflammatory processes.

Quantitative Data Presentation

The available quantitative data for 11-trans-LTD4 primarily focuses on its contractile activity on smooth muscle tissues. Data on its potency in other key inflammatory responses, such as cytokine release and cell migration, as well as its direct receptor binding affinities, are not extensively reported in the current literature.

Table 1: Comparative Potency of LTD4 and 11-trans-LTD4 in Smooth Muscle Contraction

| Agonist | Tissue | Parameter | Value | Reference(s) |

| LTD4 | Guinea Pig Trachea | EC50 | ~1-5 nM | [9] |

| 11-trans-LTD4 | Guinea Pig Trachea | ED50 | 12-60 nM | [6][7][10] |

| LTD4 | Guinea Pig Ileum | Relative Potency | 1 | [6] |

| 11-trans-LTD4 | Guinea Pig Ileum | Relative Potency | ~0.1-0.25 | [6][7] |

| LTD4 | Guinea Pig Parenchyma | Relative Potency | 1 | [6] |

| 11-trans-LTD4 | Guinea Pig Parenchyma | Relative Potency | ~0.1-0.25 | [6] |

Note: EC50/ED50 values represent the concentration of the agonist that produces 50% of the maximal response. Relative potency is expressed as a fraction of the potency of LTD4.

Signaling Pathways

LTD4 and, by extension, 11-trans-LTD4, mediate their effects through the activation of CysLT receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for CysLT1R involves the activation of the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to various cellular responses, including smooth muscle contraction and the transcription of pro-inflammatory genes.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to investigate the function of 11-trans-LTD4 in inflammatory responses.

Radioligand Binding Assay for CysLT Receptors

This protocol is designed to determine the binding affinity (Ki) of 11-trans-LTD4 for CysLT1R and CysLT2R.

Materials:

-

Cell membranes prepared from cells overexpressing human CysLT1R or CysLT2R.

-

[³H]-LTD4 (radioligand).

-

11-trans-LTD4 and unlabeled LTD4 (competitors).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-LTD4 (at a concentration near its Kd), and 50 µL of varying concentrations of 11-trans-LTD4 or unlabeled LTD4.

-

Initiate the binding reaction by adding 100 µL of cell membrane suspension (containing a predetermined amount of protein).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled LTD4) from total binding.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of 11-trans-LTD4 to induce an increase in intracellular calcium concentration, a key downstream event of CysLT receptor activation.

Materials:

-

Cells expressing CysLT receptors (e.g., HEK293 cells or primary immune cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

11-trans-LTD4 and LTD4.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in HBSS containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of 11-trans-LTD4 or LTD4 into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

Analyze the data to determine the peak fluorescence response for each concentration and calculate the EC50 value.

Cytokine Release Assay (ELISA)

This protocol quantifies the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from immune cells upon stimulation with 11-trans-LTD4.

Materials:

-

Primary immune cells (e.g., human peripheral blood mononuclear cells [PBMCs] or mast cells).

-

Cell culture medium.

-

11-trans-LTD4 and LTD4.

-

Commercially available ELISA kits for the cytokines of interest.

-

Plate reader for absorbance measurement.

Procedure:

-

Plate the immune cells in a 24-well plate and allow them to adhere or stabilize.

-

Stimulate the cells with varying concentrations of 11-trans-LTD4 or LTD4 for a predetermined time (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance using a plate reader.

-

Generate a standard curve and determine the concentration of the cytokine in each sample.

-

Plot the cytokine concentration against the agonist concentration to determine the EC50.

Neutrophil Chemotaxis Assay

This assay assesses the ability of 11-trans-LTD4 to induce the directed migration of neutrophils.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores).

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

-

11-trans-LTD4 and a known chemoattractant (e.g., fMLP or LTB4) as a positive control.

-

Staining solution (e.g., Diff-Quik) and microscope.

Procedure:

-

Place the chemotaxis buffer containing varying concentrations of 11-trans-LTD4 or the positive control in the lower wells of the chemotaxis chamber.

-

Place the Transwell insert into each well.

-

Add a suspension of neutrophils in chemotaxis buffer to the upper chamber of the insert.

-

Incubate the chamber at 37°C in a humidified incubator for a specified time (e.g., 60-90 minutes) to allow for cell migration.

-

Remove the insert and wipe the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the chemotactic index (fold increase in migration over buffer control).

Conclusion and Future Directions

11-trans-LTD4, an isomer of the potent inflammatory mediator LTD4, demonstrates significant biological activity, particularly in inducing smooth muscle contraction. While its potency is reduced compared to LTD4, its presence in biological systems, arising from the isomerization of LTD4, necessitates its consideration in the study of inflammatory diseases.

This technical guide has summarized the currently available quantitative data for 11-trans-LTD4 and provided detailed protocols for its further characterization. A significant gap in the literature exists regarding the quantitative assessment of its effects on various inflammatory cell types and its precise receptor binding affinities. Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (EC50) of 11-trans-LTD4 at both CysLT1R and CysLT2R.

-

Cellular and In Vivo Studies: Quantifying the effects of 11-trans-LTD4 on inflammatory responses such as cytokine and chemokine release, immune cell chemotaxis, and vascular permeability, both in vitro and in relevant animal models of inflammation.

-

Investigation of Isomerization: Understanding the kinetics and conditions that favor the isomerization of LTD4 to 11-trans-LTD4 in vivo.

A more complete understanding of the biological role of 11-trans-LTD4 will provide a clearer picture of the complexities of the cysteinyl leukotriene pathway and may reveal new avenues for therapeutic intervention in inflammatory diseases.

References

- 1. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants | MDPI [mdpi.com]

- 2. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of endothelin binding and calcium mobilization in C6-BU-1 rat glioma and N18TG2 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunological and metabolic effects of cis-9, trans-11-conjugated linoleic acid in subjects with birch pollen allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The biologically active leukotrienes. Biosynthesis, metabolism, receptors, functions, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Comparative studies on the leukotriene D4-metabolizing enzyme of different types of leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isomeric Agonist: A Technical Guide to 11-trans Leukotriene D4's Mechanism in Bronchoconstriction

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 11-trans Leukotriene D4 (11-trans LTD4) in inducing bronchoconstriction. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the pharmacology, signaling pathways, and experimental investigation of this important, yet often overlooked, isomer of Leukotriene D4 (LTD4).

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma and other inflammatory airway diseases. They are primarily known for their powerful bronchoconstrictive effects. LTD4 is a well-characterized agonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G-protein coupled receptor expressed on airway smooth muscle cells. 11-trans LTD4 is a geometric isomer of LTD4, and while it is often considered a less potent form, it retains significant biological activity and is crucial to understanding the full spectrum of CysLT-mediated airway responses. This guide will delineate the specific actions of 11-trans LTD4 at the molecular and cellular levels, leading to airway smooth muscle contraction.

Pharmacology of this compound

11-trans LTD4 is a C-11 double bond isomer of LTD4. While its binding affinity and potency are generally lower than that of LTD4, it remains a significant agonist at the CysLT1 receptor.

Data Presentation: Quantitative Pharmacological Parameters

| Parameter | Agonist | Value | Species/Tissue | Reference |

| Potency (Relative to LTD4) | 11-trans LTD4 | 10-25% | Guinea Pig Trachea, Ileum, Parenchyma | [1] |

| ED₅₀ (Effective Dose, 50%) | 11-trans LTD4 | 12-60 nM | Guinea Pig Trachea Contraction | |

| Antibody Cross-reactivity | 11-trans LTD4 | 30% | in a ³H-RIA kit for LTC4 | [2] |

Mechanism of Action: The Signaling Cascade

The bronchoconstrictive effects of 11-trans LTD4 are initiated by its binding to the CysLT1 receptor on the surface of airway smooth muscle cells. This interaction triggers a cascade of intracellular signaling events, culminating in muscle contraction.

Receptor Binding and G-Protein Activation

11-trans LTD4 acts as an agonist at the CysLT1 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The CysLT1 receptor is primarily coupled to Gq/11 and to a lesser extent, Gi/o proteins.

Downstream Second Messengers and Calcium Mobilization

Activation of Gq/11 by the 11-trans LTD4-CysLT1R complex stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of Ca²⁺ from the SR into the cytosol, leading to a rapid increase in intracellular calcium concentration.

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.

Calcium-Calmodulin Dependent Contraction

The increase in cytosolic Ca²⁺ is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin (CaM), forming a Ca²⁺-CaM complex. This complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, which enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and muscle contraction.

Signaling Pathway Diagram

Caption: Signaling pathway of 11-trans LTD4-induced bronchoconstriction.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the bronchoconstrictive effects of 11-trans LTD4. These protocols are based on established methods for studying leukotrienes.

In-Vitro Guinea Pig Trachea Contraction Assay

Objective: To measure the contractile response of isolated guinea pig tracheal smooth muscle to 11-trans LTD4.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose), aerated with 95% O₂ / 5% CO₂

-

This compound stock solution

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize the guinea pig.

-

Excise the trachea and place it in ice-cold Krebs-Henseleit buffer.

-

Dissect the trachea into rings, 3-4 mm in width.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously aerated with 95% O₂ / 5% CO₂.

-

Connect the rings to isometric force transducers and apply an optimal resting tension of 1 g.

-

Allow the tissues to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

-

Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.

-

After washout and return to baseline, add cumulative concentrations of 11-trans LTD4 to the organ baths.

-

Record the contractile responses until a maximal effect is achieved.

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

CysLT1 Receptor Binding Assay (Inferred for 11-trans LTD4)

Objective: To determine the binding affinity of 11-trans LTD4 for the CysLT1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human CysLT1 receptor (e.g., CHO-K1 cells)

-

Radiolabeled LTD4 (e.g., [³H]LTD4)

-

Unlabeled 11-trans LTD4

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the CysLT1R-expressing cell membranes with a fixed concentration of [³H]LTD4 and varying concentrations of unlabeled 11-trans LTD4 in the binding buffer.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled LTD4.

-

Calculate the specific binding of [³H]LTD4 at each concentration of 11-trans LTD4.

-

Analyze the data using non-linear regression to determine the IC₅₀ of 11-trans LTD4 and subsequently calculate its Ki value.

Intracellular Calcium Imaging

Objective: To visualize and quantify the increase in intracellular calcium in airway smooth muscle cells in response to 11-trans LTD4.

Materials:

-

Primary human airway smooth muscle cells (HASMCs)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Fluorescence microscope with an imaging system

Procedure:

-

Culture HASMCs on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye in HBSS.

-

Wash the cells to remove excess dye.

-

Mount the coverslip on the stage of a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with a solution containing 11-trans LTD4.

-

Record the changes in fluorescence intensity over time.

-

Calibrate the fluorescence signal to represent intracellular calcium concentrations.

Experimental and Logical Workflows

Experimental Workflow for Characterizing 11-trans LTD4 Activity

Caption: A typical experimental workflow for characterizing 11-trans LTD4's bronchoconstrictive activity.

Conclusion

This compound, while less potent than its cis-isomer, is a significant contributor to the bronchoconstrictive effects mediated by cysteinyl leukotrienes. Its mechanism of action mirrors that of LTD4, involving the activation of the CysLT1 receptor, subsequent Gq/11-mediated signaling through PLC and IP3, and a resultant increase in intracellular calcium that drives airway smooth muscle contraction. A thorough understanding of the pharmacology and signaling of 11-trans LTD4 is essential for the development of more effective and comprehensive therapeutic strategies for asthma and related airway diseases. Further research is warranted to fully elucidate the specific binding kinetics and in-vivo contribution of this isomer to airway hyperresponsiveness.

References

Unraveling the Receptor Interactions of 11-trans Leukotriene D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding profile and affinity of 11-trans Leukotriene D4 (11-trans-LTD4), an isomer of the potent inflammatory mediator Leukotriene D4 (LTD4). While direct quantitative binding data for 11-trans-LTD4 remains limited in publicly accessible literature, this document synthesizes available information on its biological activity, the binding characteristics of related cysteinyl leukotrienes (CysLTs), and the associated signaling pathways. Furthermore, it offers detailed experimental protocols for conducting receptor binding assays and visualizes key processes through signaling pathway and workflow diagrams to support further research and drug development efforts in this area.

Introduction: The Cysteinyl Leukotriene Receptor Family

Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their effects are mediated through at least two distinct G protein-coupled receptors (GPCRs): the cysteinyl leukotriene receptor 1 (CysLT1) and the cysteinyl leukotriene receptor 2 (CysLT2). These receptors exhibit differential ligand affinities and tissue distribution, leading to a diverse range of physiological and pathological effects.

The CysLT1 receptor is the primary target for a class of anti-asthmatic drugs known as leukotriene receptor antagonists (e.g., montelukast, zafirlukast). It is activated by cysteinyl leukotrienes with a rank order of potency of LTD4 > LTC4 > LTE4. In contrast, the CysLT2 receptor is activated by LTC4 and LTD4 with roughly equal potency (LTC4 = LTD4 > LTE4).

11-trans-LTD4 is a geometric isomer of LTD4. While its biological activity is attenuated compared to LTD4, understanding its interaction with CysLT receptors is crucial for a complete picture of leukotriene pharmacology and for the development of more specific and effective therapeutic agents.

Receptor Binding Profile and Affinity

Direct, quantitative binding data such as dissociation constants (Kd) or inhibition constants (Ki) for 11-trans-LTD4 at CysLT1 and CysLT2 receptors are not extensively reported in the available scientific literature. However, functional studies provide insights into its relative potency.

2.1. Quantitative Data Summary

The following tables summarize the known binding affinities and potencies of the primary cysteinyl leukotrienes and the closely related 11-trans-LTC4. This data provides a comparative context for understanding the likely binding characteristics of 11-trans-LTD4.

| Ligand | Receptor | Cell Type / Tissue | Binding Affinity (Kd/Ki) | Reference(s) |

| LTD4 | CysLT | Human Mesangial Cells | ~12.0 nM (Kd) | [1](2) |

| LTD4 | CysLT | Human Polymorphonuclear Leukocytes | 1.1 - 2.3 nM (Kd) | [3](4) |

| LTD4 | CysLT1 | THP-1 Cell Membranes | 0.47 nM (Kd) | [5](6) |

| 11-trans-LTC4 | CysLT | Guinea Pig Ileum | pKi = 6.58 | [7](8) |

2.2. Functional Potency of 11-trans-LTD4

Functional assays, such as smooth muscle contraction studies, indicate that 11-trans-LTD4 retains about 10-25% of the potency of LTD4. This suggests a lower affinity for its receptor binding sites compared to the parent compound.

| Ligand | Assay | Tissue | Potency | Reference(s) |

| 11-trans-LTD4 | Contraction | Guinea Pig Ileum, Trachea, Parenchyma | 10-25% of LTD4 | [1](9--INVALID-LINK-- |

Signaling Pathways

Activation of both CysLT1 and CysLT2 receptors by their agonists, including LTD4, primarily couples to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is central to the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.

Experimental Protocols: Radioligand Binding Assay

To determine the binding affinity of 11-trans-LTD4 for CysLT receptors, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a general framework that can be adapted for specific cell lines or tissue preparations expressing CysLT1 or CysLT2 receptors.

4.1. Materials

-

Radioligand: [³H]-LTD4 (specific activity ~150-200 Ci/mmol)

-

Competitor Ligands: Unlabeled LTD4 (for positive control), 11-trans-LTD4 (test compound), and a non-specific binding control (e.g., a high concentration of unlabeled LTD4 or a CysLT receptor antagonist).

-

Cell Membranes or Whole Cells: A source of CysLT receptors (e.g., membranes from CHO or HEK293 cells stably expressing human CysLT1 or CysLT2, or native tissues like guinea pig lung membranes).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus

-

Scintillation Counter

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the competitor ligands (unlabeled LTD4 and 11-trans-LTD4) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Dilute the [³H]-LTD4 in assay buffer to a final concentration that is approximately equal to its Kd for the receptor of interest (if known, otherwise a concentration in the low nanomolar range, e.g., 1-5 nM, is a good starting point).

-

-

Assay Incubation:

-

In a 96-well plate or individual microcentrifuge tubes, combine the following in a final volume of 200-250 µL:

-

Total Binding: Assay buffer, [³H]-LTD4, and the receptor preparation.

-

Non-specific Binding (NSB): A high concentration of unlabeled LTD4 (e.g., 10 µM), [³H]-LTD4, and the receptor preparation.

-

Competition Binding: A range of concentrations of 11-trans-LTD4, [³H]-LTD4, and the receptor preparation.

-

-

Initiate the binding reaction by adding the receptor preparation.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal time should be determined in preliminary kinetic experiments.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

4.4. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the log concentration of the competitor (11-trans-LTD4).

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate the Inhibition Constant (Ki):

-

The Ki value, which represents the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Conclusion and Future Directions

References

- 1. Comparative effects of inhaled leukotriene C4, leukotriene D4, and histamine in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteinyl leukotriene receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene D4 up-regulates furin expression through CysLT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and target-size analysis of the leukotriene D4 receptor in the human THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Role of 11-trans Leukotriene D4 in Asthma Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway edema, and mucus hypersecretion. The cysteinyl leukotrienes (CysLTs) — LTC4, LTD4, and LTE4 — are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma.[1][2] LTD4, in particular, is a powerful bronchoconstrictor and pro-inflammatory agent.[3] This technical guide focuses on a specific isomer of LTD4, 11-trans Leukotriene D4 (11-trans-LTD4), and its role in the complex landscape of asthma. 11-trans-LTD4 is a geometric isomer of LTD4 that forms during the storage of LTD4 solutions and has been shown to retain a significant portion of its biological activity.[4][5] Understanding the pharmacology and pathophysiology of 11-trans-LTD4 is crucial for researchers and drug development professionals aiming to develop more effective and targeted anti-asthmatic therapies.

Core Pathophysiological Roles of Cysteinyl Leukotrienes in Asthma

CysLTs, including LTD4 and its isomer 11-trans-LTD4, contribute to the key features of asthma through their interaction with specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[6][7] Their actions include:

-

Bronchoconstriction: CysLTs are among the most potent endogenous bronchoconstrictors, leading to the narrowing of airways and difficulty in breathing.[3]

-

Airway Inflammation: They promote the recruitment and activation of inflammatory cells, particularly eosinophils, into the airways.[8][9]

-

Airway Remodeling: Chronic exposure to CysLTs can contribute to structural changes in the airways, such as smooth muscle hypertrophy and mucus gland hyperplasia, leading to a persistent and less reversible form of airway obstruction.[10][11]

-

Increased Vascular Permeability: CysLTs can increase the permeability of blood vessels in the airways, leading to edema and further narrowing of the bronchial passages.

Quantitative Data: 11-trans-LTD4 vs. LTD4

While extensive quantitative data for 11-trans-LTD4 is limited compared to its well-studied isomer, LTD4, existing research provides valuable insights into its relative potency.

| Parameter | This compound | Leukotriene D4 | Reference(s) |

| Potency for Guinea Pig Airway Smooth Muscle Contraction | 10-25% of LTD4 | 100% | [4][5] |

| ED50 for Guinea Pig Trachea Contraction | 12-60 nM | Significantly lower (more potent) | [1][4] |

Signaling Pathways

The biological effects of 11-trans-LTD4, similar to LTD4, are mediated through the activation of CysLT receptors, which are coupled to G-proteins. The primary signaling pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and the activation of pro-inflammatory transcription factors.

Caption: Signaling pathway of 11-trans-LTD4 via the CysLT1 receptor.

Experimental Protocols

In Vitro Airway Smooth Muscle Contraction Assay

This protocol is designed to assess the contractile response of airway smooth muscle to 11-trans-LTD4.

Materials:

-

Guinea pig tracheas

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

11-trans-LTD4 stock solution

-

Organ bath system with force transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal ring segments (2-3 mm in width).

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

-

Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to assess tissue viability.

-

After washing and returning to baseline tension, add cumulative concentrations of 11-trans-LTD4 to the organ bath.

-

Record the isometric tension generated by the tracheal rings.

-

Construct a concentration-response curve and calculate the EC50 value.

Caption: Workflow for in vitro airway smooth muscle contraction assay.

In Vivo Murine Model of Airway Hyperresponsiveness

This protocol outlines a method to evaluate the effect of 11-trans-LTD4 on airway hyperresponsiveness in a mouse model of asthma.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Alum adjuvant

-

11-trans-LTD4 solution for nebulization

-

Whole-body plethysmography system

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

-

Challenge: Challenge the sensitized mice with aerosolized OVA on days 21, 22, and 23 to induce an asthmatic phenotype.

-

11-trans-LTD4 Administration: On day 25, expose the mice to an aerosol of 11-trans-LTD4 or vehicle control.

-

Airway Hyperresponsiveness Measurement: Shortly after 11-trans-LTD4 administration, assess airway hyperresponsiveness to increasing concentrations of nebulized methacholine using whole-body plethysmography. The parameter "enhanced pause" (Penh) is often used as a surrogate for airway obstruction.

-

Data Analysis: Compare the methacholine dose-response curves between the 11-trans-LTD4-treated and vehicle-treated groups.

Caption: Workflow for in vivo murine model of airway hyperresponsiveness.

Conclusion and Future Directions

11-trans-LTD4, as a biologically active isomer of LTD4, contributes to the pathophysiology of asthma, albeit with a lower potency than its cis-isomer. Its ability to induce bronchoconstriction and likely participate in pro-inflammatory signaling pathways underscores the importance of considering all active leukotriene isomers in asthma research. The development of CysLT1R antagonists has been a significant advancement in asthma therapy, and their efficacy is likely due in part to the blockade of the effects of both LTD4 and its isomers like 11-trans-LTD4.[7][12]

Future research should focus on several key areas:

-

Receptor Binding Affinity: Determining the precise binding affinities (Ki values) of 11-trans-LTD4 for both CysLT1R and CysLT2R is essential for a complete pharmacological characterization.

-

Downstream Signaling: A more detailed elucidation of the downstream signaling events specifically triggered by 11-trans-LTD4 will provide a clearer understanding of its unique contributions to asthma pathophysiology.

-

In Vivo Studies: Further in vivo studies are needed to fully characterize the inflammatory and airway remodeling effects of 11-trans-LTD4 in relevant animal models of asthma.

A comprehensive understanding of the role of 11-trans-LTD4 will aid in the refinement of existing therapeutic strategies and the development of novel drugs that more effectively target the entire spectrum of bioactive leukotrienes in asthma.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene D4 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteinyl leukotriene receptor-1 antagonists as modulators of innate immune cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteinyl leukotriene upregulates IL-11 expression in allergic airway disease of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteinyl leukotriene D4 (LTD4) promotes airway epithelial cell inflammation and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the 11-trans Leukotriene D4 Signaling Cascade in Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene D4 (LTD4), a potent lipid mediator of the cysteinyl leukotriene (CysLT) family, plays a pivotal role in the pathophysiology of various inflammatory diseases, particularly those affecting epithelial tissues such as asthma and inflammatory bowel disease. While the 11-trans isomer of LTD4 exists, it is the more biologically active and well-studied LTD4 that is the primary focus of research into CysLT signaling. This technical guide provides a comprehensive overview of the LTD4 signaling cascade in epithelial cells, from receptor engagement to downstream cellular responses. It is designed to be a valuable resource for researchers and professionals involved in the study of inflammatory signaling and the development of novel therapeutics targeting this pathway.

The primary receptor for LTD4 is the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR). The binding of LTD4 to CysLT1R initiates a complex network of intracellular signaling events that ultimately dictate the cellular response. In epithelial cells, these responses are diverse and include calcium mobilization, cell proliferation, cytokine and chemokine secretion, and tissue remodeling. Understanding the intricacies of this signaling cascade is crucial for the development of targeted therapies that can modulate the inflammatory processes driven by LTD4.

The Leukotriene D4 Signaling Cascade in Epithelial Cells

The binding of LTD4 to its primary receptor, CysLT1R, on the surface of epithelial cells triggers the activation of heterotrimeric G-proteins, leading to the initiation of multiple downstream signaling pathways. Evidence suggests the involvement of both pertussis toxin (PTX)-sensitive (Gαi) and PTX-insensitive (Gαq/12) G-proteins, resulting in a bifurcated and complex signaling network.

A primary consequence of CysLT1R activation is the mobilization of intracellular calcium ([Ca2+]i). This occurs through two distinct mechanisms: an influx of extracellular calcium and the release of calcium from intracellular stores. The PTX-sensitive Gαi pathway has been linked to the influx of extracellular calcium, a process that also involves the activation of protein kinase A (PKA) following a rapid and transient increase in cyclic AMP (cAMP). In contrast, the PTX-insensitive pathway, likely involving Gαq/12, leads to the activation of Phospholipase C gamma (PLCγ). Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The small GTPase Rho has also been shown to be critically involved in this intracellular calcium mobilization.

Downstream of these initial events, a cascade of protein phosphorylation and activation occurs. Protein Tyrosine Kinases (PTKs) play a crucial role in regulating the calcium influx. Furthermore, the activation of the Ras-Raf-MEK-ERK1/2 (MAPK) pathway is a key driver of LTD4-induced cell proliferation in epithelial cells. This can occur through both CysLT1R-dependent and epidermal growth factor receptor (EGFR) transactivation mechanisms.

The culmination of this signaling cascade is the modulation of gene expression and subsequent cellular responses. LTD4 has been shown to induce the expression of various inflammatory and remodeling-associated genes. For instance, in airway epithelial cells, LTD4 stimulation leads to the upregulation and secretion of pro-inflammatory cytokines such as GM-CSF, TNF-α, and IL-1β, as well as the remodeling-associated protein Transforming Growth Factor-beta 1 (TGF-β1). This contributes to the characteristic features of chronic inflammatory airway diseases, including inflammation, mucus secretion, and structural changes to the airway wall.

Below is a diagrammatic representation of the core LTD4 signaling cascade in epithelial cells.

An In-Depth Technical Guide to 11-trans Leukotriene D4: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-trans Leukotriene D4 (11-trans-LTD4) is a geometric isomer of the potent inflammatory mediator, Leukotriene D4 (LTD4). Formed through the isomerization of the 11-cis double bond to a trans configuration, 11-trans-LTD4 exhibits attenuated but significant biological activity. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological implications of 11-trans-LTD4. It includes a detailed summary of its physicochemical and spectroscopic data, an examination of its role in inflammatory signaling pathways, and a discussion of the experimental methodologies for its synthesis, isolation, and analysis. This document is intended to serve as a critical resource for researchers in the fields of eicosanoid biology, inflammation, and drug development.

Introduction

Leukotrienes are a family of inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase pathway. Among these, the cysteinyl leukotrienes (CysLTs), including Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4), are particularly recognized for their potent pro-inflammatory and bronchoconstrictive effects, playing a pivotal role in the pathophysiology of asthma and other allergic diseases.[1]

This compound is a naturally occurring isomer of LTD4, distinguished by the trans geometry of the double bond at the C-11 position.[2] While LTD4 is a high-affinity agonist for the cysteinyl leukotriene receptor 1 (CysLT1R), its 11-trans isomer demonstrates a reduced, yet notable, biological potency.[2][3] Understanding the subtle structural and functional differences between these isomers is crucial for elucidating the precise mechanisms of leukotriene signaling and for the rational design of novel therapeutic agents targeting these pathways.

Structure and Chemical Properties

The chemical structure of 11-trans-LTD4 is characterized by a 20-carbon eicosanoid backbone with a cysteinylglycinyl moiety attached at the C-6 position. The defining feature is the trans configuration of the double bond between carbons 11 and 12.

Formal Name: 5(S)-hydroxy-6(R)-(S-cysteinylglycinyl)-7(E),9(E),11(E),14(Z)-eicosatetraenoic acid[2]

Physicochemical Properties

A summary of the key physicochemical properties of 11-trans-LTD4 is presented in the table below. For comparison, data for the parent compound, LTD4, are also included where available.

| Property | This compound | Leukotriene D4 | Reference(s) |

| CAS Number | 79768-40-4 | 73836-78-9 | [2][3] |

| Molecular Formula | C₂₅H₄₀N₂O₆S | C₂₅H₄₀N₂O₆S | [2][3] |

| Molecular Weight | 496.66 g/mol | 496.66 g/mol | [3] |

| Appearance | A solution in ethanol | Solid | [2] |

| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.1 mg/ml | - | [2] |

| UV λmax | 278 nm | ~280 nm | [2] |

| pKa (Strongest Acidic) | - | 3.29 (Predicted) | [4] |

| pKa (Strongest Basic) | - | 8.05 (Predicted) | [4] |

Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry is a key tool for the identification of leukotrienes. For 11-trans-LTD4, the expected accurate mass can be calculated from its molecular formula. Fragmentation patterns in tandem mass spectrometry (MS/MS) would be similar to LTD4, with characteristic losses of the cysteinylglycinyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are critical for confirming the stereochemistry and the trans configuration of the C-11 double bond. The coupling constants of the protons at C-11 and C-12 would be indicative of the trans geometry.

Biological Activity and Signaling Pathways

11-trans-LTD4, like its cis-isomer, exerts its biological effects through interaction with cysteinyl leukotriene receptors (CysLTRs). However, its potency is significantly lower.

Receptor Binding and Potency

Studies have shown that 11-trans-LTD4 retains about 10-25% of the potency of LTD4 for inducing the contraction of guinea pig ileum, trachea, and parenchyma.[2][3] The effective dose (ED₅₀) for the contraction of guinea pig trachea ranges from 12-60 nM.[2][3] This reduced potency suggests a lower binding affinity or efficacy at the CysLT1 receptor compared to LTD4.

Signaling Cascade

The binding of CysLTs to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. It is presumed that 11-trans-LTD4 activates the same pathway, albeit less efficiently.

The primary signaling pathway involves the activation of a Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5][6] This increase in cytosolic Ca²⁺ is a key driver of smooth muscle contraction, a hallmark of the asthmatic response.[5] In some cell types, the LTD4-induced calcium signal is also dependent on the influx of extracellular calcium, a process that can be regulated by a pertussis toxin-sensitive G-protein.[7]

Biosynthesis and Metabolism

The formation of 11-trans-LTD4 is primarily thought to occur through the non-enzymatic, temperature-dependent isomerization of LTD4 during storage.[2][3] However, it is plausible that enzymatic mechanisms could also contribute to its formation in vivo.

The general biosynthesis of cysteinyl leukotrienes begins with the conversion of arachidonic acid to LTA4 by 5-lipoxygenase. LTA4 is then conjugated with glutathione (B108866) by LTC4 synthase to form LTC4. Subsequently, LTC4 is converted to LTD4 by γ-glutamyl transpeptidase, and LTD4 is further metabolized to LTE4 by a dipeptidase.[8]

The metabolism of 11-trans-LTD4 itself is not well-characterized. However, it is known that in rats, a major fecal metabolite of LTC4 is N-acetyl 11-trans leukotriene E4, which is formed from 11-trans leukotriene E4.[8] This suggests that 11-trans-LTD4 can be metabolized along a similar pathway to LTD4, ultimately leading to the formation of 11-trans-LTE4 and its derivatives.

Experimental Protocols

Synthesis and Isolation

The primary method for obtaining 11-trans-LTD4 is through the isomerization of its cis-isomer, LTD4.

Protocol for Isomerization of LTD4:

-

Dissolve a pure sample of Leukotriene D4 in an appropriate solvent, such as ethanol.

-

Store the solution at room temperature or elevated temperatures to accelerate the isomerization process. The rate of isomerization is temperature-dependent.

-

Monitor the formation of 11-trans-LTD4 over time using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 280 nm.

-

Once a significant amount of the 11-trans isomer has formed, purify the mixture using preparative RP-HPLC to isolate 11-trans-LTD4.

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of leukotrienes in biological samples.

Exemplar HPLC-MS/MS Protocol:

-

Sample Preparation: Extract leukotrienes from the biological matrix (e.g., plasma, cell culture supernatant) using solid-phase extraction (SPE).

-

Chromatography:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.

-

Flow Rate: Optimized for the specific column dimensions.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for 11-trans-LTD4 and an appropriate internal standard.

-

References

- 1. Leukotriene D4 induces gene expression in human monocytes through cysteinyl leukotriene type I receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Functional characteristics of leukotriene C4- and D4-metabolizing enzymes (gamma-glutamyl transpeptidase, dipeptidase) within human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene D4-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Determination of 11-trans Leukotriene D4 using ELISA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and validation information for the quantitative determination of 11-trans Leukotriene D4 (11-trans LTD4) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The information presented here is synthesized from commercially available Leukotriene D4 (LTD4) ELISA kits and is intended to serve as a comprehensive guide. It is important to note that while this protocol is based on established methods for LTD4, individual kit specifications may vary. Always refer to the manufacturer's instructions for the specific kit being used.

Introduction

Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic reactions, playing a significant role in the pathophysiology of asthma, allergic rhinitis, and other inflammatory diseases.[1] It is a member of the cysteinyl leukotriene family, which also includes LTC4 and LTE4. These molecules exert their effects by binding to specific G-protein coupled receptors, leading to a cascade of intracellular signaling events.[2][3][4] The quantification of leukotrienes is crucial for understanding their role in disease and for the development of targeted therapies. This ELISA kit provides a sensitive and specific method for measuring 11-trans LTD4 levels in various biological fluids.

Assay Principle

This ELISA kit operates on the principle of competitive binding.[1][5] The microplate wells are pre-coated with a fixed amount of LTD4. When the sample or standard is added to the wells, the 11-trans LTD4 in the sample competes with the coated LTD4 for binding to a limited amount of biotinylated detection antibody specific for LTD4. Following an incubation period, the unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated antibody that is bound to the coated LTD4. After another incubation and wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of 11-trans LTD4 in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Signaling Pathway of Leukotriene D4

The binding of LTD4 to its receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to calcium mobilization and activation of downstream cellular responses.[2][3] This pathway is crucial for the biological effects of LTD4, such as smooth muscle contraction and increased vascular permeability.

Caption: General signaling pathway of Leukotriene D4.

Materials and Methods

Materials Provided

-

Micro-ELISA plate pre-coated with LTD4

-

Standard solutions

-

Biotinylated Detection Antibody

-

HRP Conjugate

-

Substrate Reagent

-

Stop Solution

-

Wash Buffer (concentrated)

-

Plate Sealers

Materials Required but Not Provided

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Absorbent paper

-

Tubes for sample dilution

Experimental Protocol

The following is a generalized protocol. Refer to the specific kit manual for detailed instructions.

Caption: Experimental workflow for the LTD4 ELISA.

Reagent Preparation

-

Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as indicated in the kit manual.

-

Standard Solutions: Prepare a serial dilution of the standard stock solution to create a standard curve. The concentrations will be specified in the kit manual.

-

Biotinylated Detection Antibody and HRP Conjugate: Prepare the working solutions of the detection antibody and HRP conjugate according to the kit's instructions.

Assay Procedure

-

Bring all reagents and samples to room temperature before use.[5]

-

Add 50 µL of each standard and sample to the appropriate wells of the micro-ELISA plate.

-

Immediately add 50 µL of the Biotinylated Detection Antibody working solution to each well.[5]

-

Cover the plate with a sealer and incubate for 45 minutes at 37°C.[5]

-

Aspirate the liquid from each well and add 350 µL of wash buffer to each well. Soak for 1-2 minutes and then aspirate the liquid. Repeat this wash step two more times for a total of three washes.[5]

-

Add 100 µL of HRP Conjugate working solution to each well.[5]

-

Cover the plate with a new sealer and incubate for 30 minutes at 37°C.[5]

-

Repeat the wash step as in step 5, but for a total of five washes.[5]

-

Add 90 µL of Substrate Reagent to each well.

-

Cover the plate and incubate for approximately 15 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Determine the optical density (OD) of each well within 15 minutes using a microplate reader set to 450 nm.

Data Analysis

-

Calculate the average OD for each set of duplicate standards and samples.

-

Subtract the average OD of the blank (zero standard) from the average OD of all other standards and samples.

-

Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

-

Determine the concentration of 11-trans LTD4 in the samples by interpolating their mean OD values from the standard curve.

-

Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Validation Data

The following tables summarize the typical performance characteristics of a Leukotriene D4 ELISA kit. These values are for reference only and may not be representative of a specific 11-trans LTD4 kit.

Precision

Precision is a measure of the reproducibility of the assay. Intra-assay precision assesses the variation within a single assay, while inter-assay precision measures the variation between different assays.

| Precision Type | Sample 1 | Sample 2 | Sample 3 |

| Intra-Assay CV (%) | < 10% | < 10% | < 10% |

| Inter-Assay CV (%) | < 12% | < 12% | < 12% |

CV = Coefficient of Variation

Specificity

The specificity of the assay is determined by its ability to exclusively detect the target analyte. Cross-reactivity with other related molecules should be minimal.

| Compound | Cross-Reactivity (%) |

| Leukotriene D4 (LTD4) | 100 |

| Leukotriene C4 (LTC4) | < 0.01 |

| Leukotriene E4 (LTE4) | < 0.01 |

| Leukotriene B4 (LTB4) | < 0.1 |

Data is representative and may vary between kits.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background | Insufficient washing | Increase the number of washes and ensure complete aspiration of liquid. |

| Contaminated reagents | Use fresh, properly stored reagents. | |

| Low signal | Inactive reagents | Ensure reagents have not expired and have been stored correctly. |

| Incorrect incubation times or temperatures | Follow the protocol precisely for incubation steps. | |

| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |

| Inaccurate pipetting | Calibrate pipettes and use proper pipetting technique. | |

| High CV | Inconsistent washing | Ensure uniform washing across all wells. |

| Bubbles in wells | Avoid bubbles when adding reagents. |

Conclusion

The competitive ELISA provides a robust and sensitive method for the quantitative determination of this compound in biological samples. Adherence to the protocol and proper laboratory technique are essential for obtaining accurate and reproducible results. This information serves as a valuable tool for researchers investigating the role of leukotrienes in health and disease.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.elabscience.com [file.elabscience.com]

Application Notes and Protocols for the Quantification of 11-trans Leukotriene D4 in Bronchoalveolar Lavage Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction